

structure of N-(Methoxycarbonyl)-L-tryptophan methyl ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-(Methoxycarbonyl)-L-tryptophan methyl ester*

Cat. No.: B014263

[Get Quote](#)

An In-Depth Technical Guide to **N-(Methoxycarbonyl)-L-tryptophan methyl ester**

Introduction

N-(Methoxycarbonyl)-L-tryptophan methyl ester is a derivative of the essential amino acid L-tryptophan, characterized by the protection of both its amino and carboxyl functional groups. The introduction of a methoxycarbonyl (Moc) group at the α -amino position and an esterification of the carboxylic acid to a methyl ester renders the molecule a crucial building block in synthetic organic chemistry. Its primary utility lies in peptide synthesis, where the temporary masking of reactive sites is paramount to achieving controlled, sequential assembly of amino acid residues. This guide provides a comprehensive technical overview of its structure, synthesis, analytical validation, and applications, designed for researchers and professionals in chemical synthesis and drug development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structural and chemical properties is fundamental to its effective application.

Structural Elucidation

The compound is systematically named methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate.[\[1\]](#) Its structure features the characteristic indole side chain of tryptophan, with the chiral α -carbon maintained in the naturally occurring L-configuration.

- Molecular Formula: $C_{14}H_{16}N_2O_4$ [\[1\]](#)[\[2\]](#)
- CAS Number: 58635-46-4[\[2\]](#)[\[3\]](#)
- SMILES: COC(=O)NC(=O)OC

Stereochemistry

The "(2S)" designation, corresponding to the L-isomer, is critical. In the context of drug development and peptide chemistry, chirality dictates biological activity. The use of the L-enantiomer ensures that synthetic peptides or molecules derived from this building block can mimic the stereochemistry of their natural counterparts, which is essential for proper interaction with biological targets like enzymes and receptors.

Physicochemical Data Summary

The physical properties of **N-(Methoxycarbonyl)-L-tryptophan methyl ester** are summarized below. These parameters are critical for its handling, reaction setup, and purification.

Property	Value	Source(s)
Molecular Weight	276.29 g/mol	[1] [2]
Appearance	Solid, white to off-white powder/solid	[4]
Melting Point	99-101 °C	
Optical Rotation	$[\alpha]_{D}^{20} -1.4^{\circ}$ (c = 1 in methanol)	
Assay	$\geq 98\%$	

Synthesis and Purification

The synthesis of **N-(Methoxycarbonyl)-L-tryptophan methyl ester** is logically approached as a two-stage process: first, the protection of the carboxylic acid, followed by the protection of the α -amino group. This sequence is causal; esterifying the acid first under acidic conditions (Fischer-Speier esterification) conveniently leaves the amino group as an ammonium salt, preventing it from undergoing side reactions. The free amine is then regenerated in a basic workup, ready for the subsequent N-protection step.

Experimental Protocol: A Plausible Synthetic Route

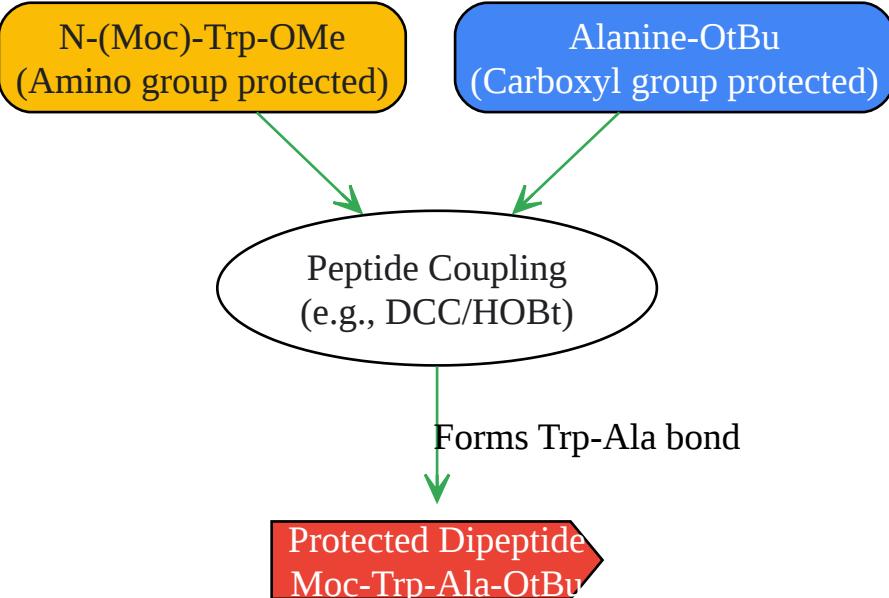
This protocol describes a standard, reliable method for laboratory-scale synthesis.

Step A: Synthesis of L-Tryptophan Methyl Ester

This procedure is based on the well-established Fischer-Speier esterification.^[5]

- Reaction Setup: Suspend L-tryptophan (1.0 eq) in anhydrous methanol (approx. 8 mL per gram of tryptophan) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.
- Acid Catalyst Addition: Add thionyl chloride (SOCl_2) (1.2 eq) dropwise to the stirred suspension. The thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. This method is preferable to using gaseous HCl as it is more convenient for laboratory scale.
- Reaction: After addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
- Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. The resulting crude product is L-tryptophan methyl ester hydrochloride.^[5] This can be carried forward or neutralized by dissolving in a suitable solvent and washing with a mild base (e.g., saturated NaHCO_3 solution) to yield the free amine.

Step B: N-protection to form **N-(Methoxycarbonyl)-L-tryptophan methyl ester**


- Reaction Setup: Dissolve the L-tryptophan methyl ester (free amine, 1.0 eq) from the previous step in a suitable aprotic solvent such as dichloromethane (DCM) or

tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.5 eq), to scavenge the HCl produced during the reaction.

- **Acylation:** Cool the solution to 0 °C and add methyl chloroformate (1.1 eq) dropwise. The highly reactive acid chloride readily acylates the nucleophilic α -amino group.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- **Workup and Purification:** Upon completion, wash the reaction mixture sequentially with water, dilute acid (e.g., 1M HCl) to remove excess base, and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product is then purified.

Purification Workflow

Purification is typically achieved via flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is an effective eluent system, with the polar product eluting at higher concentrations of ethyl acetate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-(Methoxycarbonyl)-l-tryptophan methyl ester | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. N-(METHOXYCARBONYL)-L-TRYPTOPHAN METHYL ESTER | 58635-46-4 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [structure of N-(Methoxycarbonyl)-l-tryptophan methyl ester]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014263#structure-of-n-methoxycarbonyl-l-tryptophan-methyl-ester>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com